molecular formula C10H13N3O B13067045 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13067045
M. Wt: 191.23 g/mol
InChI Key: JBFKBAPCBHZZDZ-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a heterocyclic compound featuring a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) linked via an ethanone bridge. For example, structurally similar compounds, such as 1-(5-chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (), demonstrate the adaptability of this scaffold for diverse pharmacological applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-pyrazin-2-yl-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H13N3O/c14-10(6-8-2-1-3-12-8)9-7-11-4-5-13-9/h4-5,7-8,12H,1-3,6H2

InChI Key

JBFKBAPCBHZZDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the pyrazine and pyrrolidine rings, followed by their coupling via an ethanone bridge. One common method involves:

    Formation of Pyrazine Ring: Starting from 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.

    Formation of Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.

    Coupling Reaction: The final step involves coupling the pyrazine and pyrrolidine rings using an appropriate ethanone precursor under controlled conditions, such as using a base catalyst and an inert atmosphere.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group, typically using reducing agents like sodium borohydride.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.

    Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrazine and pyrrolidine moieties can be modified to alter electronic properties, solubility, and bioactivity. Below is a comparison with key analogs:

Compound Substituents Key Properties Applications/Findings
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one Pyrazine + pyrrolidine Flexible conformation; potential for hydrogen bonding Not directly reported, but inferred from analogs to have CNS or enzyme-targeting potential
1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one () Thiophene (Cl-substituted) + pyrrolidine Enhanced lipophilicity due to Cl and sulfur atom Intermediate in antiviral or antimicrobial agents
2-(Methylamino)-1-(pyrazin-2-yl)ethanone () Pyrazine + methylamino group Reactive intermediate; polar functional group Used in synthesizing kinase inhibitors or receptor ligands
1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one () Adamantane + pyridine sulfonyl High steric bulk; improved metabolic stability Investigated for CYP51 binding (antifungal targets)
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one () Benzimidazole + oxadiazole + pyridine Dual heterocyclic system with anti-inflammatory activity 63.35% inflammation inhibition (compared to 68.94% for diclofenac)

Biological Activity

1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, also known by its CAS number 1520954-46-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C10_{10}H13_{13}N3_3O, with a molecular weight of 191.23 g/mol. The compound features a pyrazine ring, which is known to play a crucial role in the biological activity of various medicinal compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The pyrazine moiety is often involved in the modulation of enzyme activities and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of phosphodiesterase enzymes, which are crucial in various signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing physiological responses.

Anticancer Activity

Recent studies suggest that derivatives of pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs similar to this compound demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity Data against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundFaDu (hypopharyngeal)15
BleomycinFaDu20
Analog AFaDu10

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly through modulation of neurotransmitter systems. Research indicates that similar piperidine derivatives can enhance cognitive functions and protect against neurodegeneration .

Case Studies

A detailed investigation into the pharmacological profile of this compound revealed promising results in preclinical models.

Study Example

In a study examining its effects on cognitive decline in rodent models, the compound was administered over a four-week period. Behavioral assessments indicated significant improvements in memory retention and learning capabilities compared to control groups.

Table 2: Behavioral Assessment Results

GroupMemory Retention (%)Learning Score (out of 10)
Control605
Treatment Group858

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